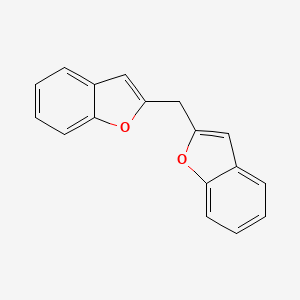![molecular formula C15H21BN2O4 B12902267 {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915285-02-8](/img/structure/B12902267.png)
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid: is an organoboron compound that belongs to the class of boronic acids and esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound valuable in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or boronic acid sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, it can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the development of enzyme inhibitors for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 2-Aminophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: While similar compounds like phenylboronic acid and 2-aminophenylboronic acid also contain the boronic acid group, (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to the presence of the pyrrolidine and 2,6-dimethylbenzamido groups. These additional functional groups provide distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
915285-02-8 |
|---|---|
Molekularformel |
C15H21BN2O4 |
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
[1-[2-[(2,6-dimethylbenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H21BN2O4/c1-10-5-3-6-11(2)14(10)15(20)17-9-13(19)18-8-4-7-12(18)16(21)22/h3,5-6,12,21-22H,4,7-9H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
JLCFLRARXPQCEC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



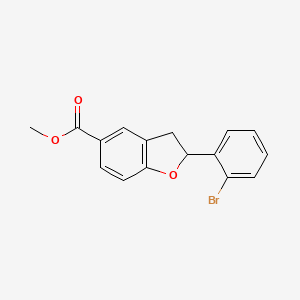
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
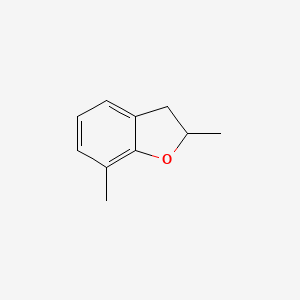
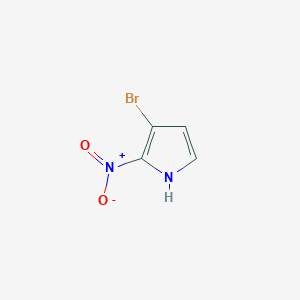

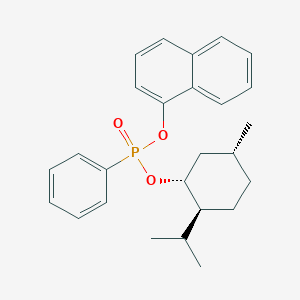
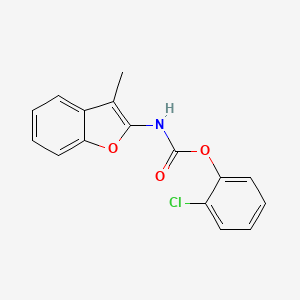
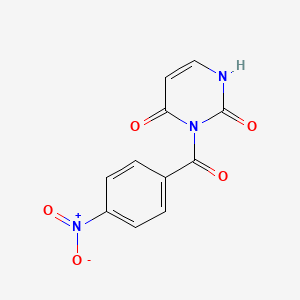

![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)

